molecular formula C14H16F3NO5 B14083433 (S)-2-((tert-butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)phenyl)acetic acid CAS No. 1228566-05-9

(S)-2-((tert-butoxycarbonyl)amino)-2-(2-(trifluoromethoxy)phenyl)acetic acid

Cat. No.: B14083433
CAS No.: 1228566-05-9
M. Wt: 335.28 g/mol
InChI Key: MONLBSYWUAGVBV-JTQLQIEISA-N
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Description

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaS)-: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a trifluoromethoxy group, making it a valuable substance in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaS)- typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection The process often begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the acetic acid moiety.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology: In biological research, the compound may be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine: In the pharmaceutical industry, Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaS)- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaS)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,4-difluoro-, (alphaR)-
  • Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy-

Comparison: Compared to similar compounds, Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaS)- stands out due to the presence of the trifluoromethoxy group. This functional group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

1228566-05-9

Molecular Formula

C14H16F3NO5

Molecular Weight

335.28 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C14H16F3NO5/c1-13(2,3)23-12(21)18-10(11(19)20)8-6-4-5-7-9(8)22-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

MONLBSYWUAGVBV-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1OC(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=O)O

Origin of Product

United States

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